Actinomycin III

Description

Chemical Composition and Atomic Configuration

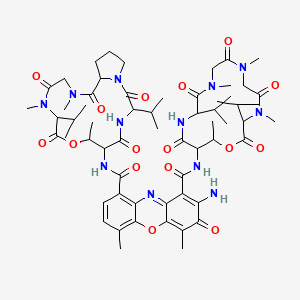

Actinomycin III belongs to the cyclodepsipeptide family, with a molecular formula of C63H88N12O16 and a molecular weight of approximately 1,283.5 g/mol . Its structure comprises two cyclic pentapeptide lactone rings symmetrically attached to a planar phenoxazone chromophore. Each peptide lactone contains the following residues: L-threonine , D-valine , L-proline , sarcosine , and N-methyl-L-valine (Table 1).

Table 1: Peptide Lactone Composition of Actinomycin III

| Position | Amino Acid Residue | Configuration |

|---|---|---|

| 1 | L-Threonine | L |

| 2 | D-Valine | D |

| 3 | L-Proline | L |

| 4 | Sarcosine | - |

| 5 | N-Methyl-L-valine | L |

The phenoxazone core derives from 4-methyl-3-hydroxyanthranilic acid (4-MHA) , which undergoes oxidative dimerization to form the tricyclic aromatic system. Nuclear magnetic resonance (NMR) studies confirm that the chromophore’s carbonyl groups at positions 1 and 9 form amide bonds with the threonine residues of the peptide lactones.

Chromophoric Phenoxazone Ring System Analysis

The phenoxazone ring system in actinomycin III consists of three fused aromatic rings: two benzene rings bridged by an oxygen-containing heterocycle (Figure 1). This chromophore absorbs strongly in the visible spectrum (λmax = 442 nm ), conferring the compound’s characteristic yellow-red coloration. The system’s planarity enables intercalation into DNA by inserting between base pairs, a mechanism critical to its biological activity.

Key Features of the Phenoxazone System:

- Electron delocalization : The conjugated π-system stabilizes the chromophore and facilitates redox interactions.

- Substituent effects : Methyl and hydroxyl groups at positions 4 and 3, respectively, influence hydrogen-bonding capacity and steric interactions.

- Biosynthetic origin : The phenoxazone synthase enzyme catalyzes the final coupling of two 4-MHA-derived units via a six-electron oxidation process.

Comparative Structural Analysis with Actinomycin Congeners

Actinomycin III exhibits structural variations primarily in its peptide lactone substituents compared to other actinomycins (Table 2). For instance:

Table 2: Structural Comparison of Actinomycin Congeners

| Congener | α-Ring Peptide Sequence | β-Ring Peptide Sequence |

|---|---|---|

| Actinomycin D | Thr-D-Val-Pro-Sar-MeVal | Thr-D-Val-Pro-Sar-MeVal |

| Actinomycin C3 | Thr-D-aIle-Pro-Sar-MeVal | Thr-D-aIle-Pro-Sar-MeVal |

| Actinomycin III | Thr-D-Val-Pro-Sar-MeVal | Thr-D-aIle-Pro-Sar-MeVal |

The presence of D-allo-isoleucine (D-aIle) in the β-ring of actinomycin III introduces steric bulk that alters DNA-binding affinity compared to actinomycin D. Additionally, sarcosine (N-methylglycine) in position 4 enhances conformational flexibility, enabling adaptive binding to minor DNA grooves.

Stereochemical Properties and Conformational Dynamics

Actinomycin III’s bioactivity depends critically on its stereochemistry. The D-configuration of valine and allo-isoleucine residues prevents proteolytic degradation, while the L-configuration of proline and threonine stabilizes the cyclic lactone structure. Circular dichroism (CD) studies reveal that the peptide lactones adopt a β-turn conformation when bound to DNA, with the phenoxazone ring positioned perpendicular to the helical axis.

Conformational Dynamics:

- Solvent-dependent folding : In aqueous solutions, the lactone rings collapse into a compact conformation, whereas organic solvents induce partial unwinding.

- DNA-induced stabilization : Intercalation rigidifies the structure, reducing entropy and enhancing binding specificity.

- Sarcosine flexibility : The absence of a side chain in sarcosine permits torsional adjustments during target recognition.

Properties

CAS No. |

60649-11-8 |

|---|---|

Molecular Formula |

C60H84N12O16 |

Molecular Weight |

1229.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N-[4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C60H84N12O16/c1-26(2)41-57(82)69(15)23-36(73)67(13)24-37(74)70(16)47(28(5)6)59(84)87-33(12)44(55(80)63-41)66-53(78)39-40(61)49(76)31(10)51-46(39)62-45-34(21-20-30(9)50(45)88-51)52(77)65-43-32(11)86-60(85)48(29(7)8)71(17)38(75)25-68(14)56(81)35-19-18-22-72(35)58(83)42(27(3)4)64-54(43)79/h20-21,26-29,32-33,35,41-44,47-48H,18-19,22-25,61H2,1-17H3,(H,63,80)(H,64,79)(H,65,77)(H,66,78) |

InChI Key |

GMFXTFCDMISYRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC6=O)C(C)C)C)C)C)C(C)C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinomycin III is typically isolated from the fermentation broth of Streptomyces species. The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of actinomycin III .

Industrial Production Methods: Industrial production of actinomycin III involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to extraction and purification steps, which may include solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Actinomycin III undergoes various chemical reactions, including:

Oxidation: Actinomycin III can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the phenoxazinone chromophore.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

Actinomycin III is primarily used in the treatment of various cancers, particularly those associated with trophoblastic diseases and sarcomas. Its applications include:

- Gestational Trophoblastic Neoplasia : A phase III trial demonstrated that Actinomycin III showed superior efficacy compared to methotrexate in inducing complete remission among patients with low-risk gestational trophoblastic neoplasia (80.2% vs. 65.1%) .

- Osteosarcoma : Research indicates that Actinomycin III significantly impairs proliferation and promotes apoptosis in osteosarcoma cell lines (e.g., MG63), with increased levels of cleaved caspase-3 observed following treatment .

- Ependymoma : A study highlighted the reactivation of p53 tumor suppressor function in RELA-positive ependymoma cells treated with low-dose Actinomycin III, leading to increased apoptosis rates .

2. Molecular Biology Research

Actinomycin III is utilized as a tool in molecular biology to study gene expression and regulation. Its ability to inhibit transcription allows researchers to investigate the roles of specific genes in various biological processes.

Case Study 1: Ependymoma Treatment

A preclinical study involving RELA-positive ependymoma models showed that low-dose Actinomycin III induced apoptosis in 44% of treated cells, suggesting its potential as a targeted therapy for this aggressive brain tumor .

Case Study 2: Osteosarcoma Cell Line

In vitro experiments with MG63 osteosarcoma cells revealed that Actinomycin III treatment resulted in significant apoptosis, correlated with decreased levels of cyclins A, D1, and E, indicating its role in cell cycle arrest .

Case Study 3: Gestational Trophoblastic Neoplasia

A meta-analysis comparing Actinomycin III with methotrexate demonstrated a higher complete response rate for Actinomycin III among patients with gestational trophoblastic neoplasia, emphasizing its effectiveness as a first-line treatment .

Data Table: Summary of Efficacy Studies

| Study Focus | Treatment | Complete Response Rate (%) | Notes |

|---|---|---|---|

| Ependymoma | Actinomycin III | 44% (low dose) | Induced apoptosis via p53 reactivation |

| Osteosarcoma | Actinomycin III | Significant apoptosis | Reduced cyclins led to cell cycle arrest |

| Gestational Trophoblastic Neoplasia | Actinomycin III | 80.2% | Superior efficacy compared to methotrexate |

Mechanism of Action

Actinomycin III exerts its effects by binding to DNA and inhibiting the synthesis of RNA. This binding interferes with the elongation of RNA chains, leading to a decrease in protein synthesis. The compound specifically targets the transcription process, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Actinomycins

Peptide Chain Variations

Actinomycin III is distinguished by substitutions in its peptide chains. For example:

- Actinomycin C1: Contains two proline residues.

- Actinomycin X0y: Replaces one proline with sarcosine (N-methylglycine). Actinomycin III may be identical to Actinomycin X0y or a structural isomer, as both share sarcosine substitutions .

- Actinomycin D (Dactinomycin): Features D-valine and a methylated threonine residue, contributing to its higher DNA-binding affinity compared to other actinomycins .

Table 1: Structural Differences in Key Actinomycins

Antitumor Efficacy

- Actinomycin D: Widely used in chemotherapy (e.g., sarcomas and Wilms' tumor) due to potent RNA synthesis inhibition via DNA intercalation . At low doses (0.1–10 µg/mL), it induces G2-M cell cycle arrest and autophagy in neuroblastoma cells .

- Actinomycin III: Limited direct data, but structural similarity to Actinomycin X0y suggests comparable mechanisms. Resistance studies in Chinese hamster cells show cross-resistance to mithramycin and vinca alkaloids, likely due to reduced membrane permeability .

Resistance Mechanisms

- GM2 Ganglioside Levels: Actinomycin D-resistant cells exhibit elevated GM2, which correlates with reduced drug uptake .

- RNase III Influence: Disruption of RNase III in Streptomyces antibioticus reduces actinomycin production, indicating regulatory roles in biosynthesis .

Table 2: Activity and Resistance Profiles

7-Substituted Actinomycin D Analogs

Modifications at the chromophore’s 7th position (e.g., nitro-, amino-, hydroxy-groups) aim to enhance therapeutic windows.

Actinomycin L

Isolated from Streptomyces sp. MBT27, this diastereomer demonstrates the structural diversity achievable through metabolic engineering, though its bioactivity is yet to be fully characterized .

Q & A

Q. What experimental techniques are most effective for elucidating Actinomycin III’s molecular interactions with DNA?

Actinomycin III’s DNA-binding mechanism can be studied using X-ray crystallography to resolve structural details of drug-DNA complexes, circular dichroism spectroscopy to analyze conformational changes, and electrophoretic mobility shift assays (EMSAs) to quantify binding affinity . Recent studies highlight the use of molecular dynamics simulations to predict binding kinetics under physiological conditions. For reproducibility, ensure buffer conditions (e.g., pH, ionic strength) are standardized across experiments .

Q. What chromatographic methods are recommended for purifying Actinomycin III with high yield and purity?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is widely used, achieving >95% purity when paired with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). LC-MS is critical for verifying molecular weight and detecting impurities. Pre-purification steps, such as solvent extraction and flash chromatography, improve yield .

| Method | Purity (%) | Yield (%) | Key Parameters |

|---|---|---|---|

| Reverse-phase HPLC | 98 | 65 | 30–80% acetonitrile gradient |

| Ion-exchange | 92 | 75 | pH 6.8 buffer |

| Flash chromatography | 85 | 80 | Dichloromethane/methanol |

Q. Which in vitro assays reliably assess Actinomycin III’s antibiotic efficacy against resistant bacterial strains?

Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) and time-kill curve analyses are standard. For Gram-positive bacteria (e.g., Staphylococcus aureus), combine MIC data with synergy testing (checkerboard assays) to evaluate interactions with β-lactams .

Advanced Research Questions

Q. How can researchers resolve contradictions in Actinomycin III’s cytotoxicity data across cancer cell lines?

Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (MTT vs. ATP-based viability assays). To address this:

Q. What strategies improve the translational relevance of Actinomycin III’s pharmacokinetic data from murine models to humans?

Apply allometric scaling to adjust doses based on body surface area and physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences. Validate predictions using in vitro hepatocyte assays to assess metabolic stability .

Q. How should systematic reviews of Actinomycin III’s clinical trial data address publication bias and heterogeneity?

Follow Cochrane systematic review protocols :

- Search multiple databases (PubMed, Embase, ClinicalTrials.gov ) with Boolean terms (e.g., "Actinomycin III" AND "clinical trial").

- Use Egger’s regression test to detect publication bias.

- Perform subgroup analysis by tumor type or dosing regimen to explain heterogeneity.

| Database | Search Strategy Example | Yield (Studies) |

|---|---|---|

| PubMed | ("Actinomycin III"[MeSH]) AND "neoplasms"[MeSH] | 42 |

| ClinicalTrials.gov | Intervention: Actinomycin III, Status: Completed | 15 |

Methodological Considerations

What frameworks guide the formulation of hypothesis-driven research questions on Actinomycin III’s mechanisms?

Use the PICO framework (Population: cancer cells; Intervention: Actinomycin III; Comparison: other DNA intercalators; Outcome: apoptosis rate) to define scope. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions, such as comparing Actinomycin III’s efficacy to Actinomycin D .

Q. How can researchers optimize experimental design for studying Actinomycin III’s resistance mechanisms?

- CRISPR-Cas9 screens to identify resistance-associated genes.

- RNA sequencing of treated vs. untreated resistant cell lines.

- Validate findings using knockout/knockdown models and dose-response assays .

Data Presentation and Ethics

Q. What are best practices for presenting conflicting in vivo toxicity data in Actinomycin III studies?

Use Forest plots to visualize inter-study variability and sensitivity analysis to test robustness. Disclose all raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.